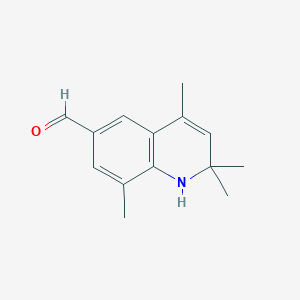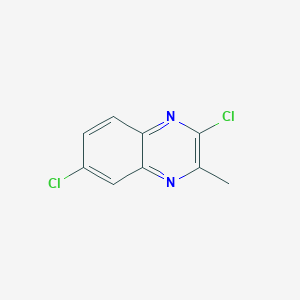
2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde is a heterocyclic compound belonging to the quinoline family. It is characterized by its molecular formula C14H17NO and a molecular weight of 215.29 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2,2,4,8-Tetramethyl-1,2-dihydrochinolin-6-carbaldehyd beinhaltet typischerweise die Reaktion geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren umfasst die Kondensation von Anilin-Derivaten mit Aldehyden, gefolgt von Cyclisierungs- und Methylierungsschritten . Die Reaktionsbedingungen erfordern oft spezifische Katalysatoren und Lösungsmittel, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsverfahren
In industriellen Umgebungen kann die Herstellung dieser Verbindung großtechnische Batch-Prozesse mit strengen Qualitätskontrollmaßnahmen umfassen. Die Verwendung von automatisierten Reaktoren und kontinuierlichen Fließsystemen kann die Effizienz und Skalierbarkeit der Synthese verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,2,4,8-Tetramethyl-1,2-dihydrochinolin-6-carbaldehyd durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die Aldehydgruppe in eine Carbonsäure umwandeln.
Reduktion: Die Aldehydgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Chinolinring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Halogene und Nucleophile (z. B. Amine, Thiole) werden unter verschiedenen Bedingungen eingesetzt.
Hauptprodukte
Oxidation: Bildung von 2,2,4,8-Tetramethyl-1,2-dihydrochinolin-6-carbonsäure.
Reduktion: Bildung von 2,2,4,8-Tetramethyl-1,2-dihydrochinolin-6-methanol.
Substitution: Bildung verschiedener substituierter Chinolin-Derivate.
Wissenschaftliche Forschungsanwendungen
2,2,4,8-Tetramethyl-1,2-dihydrochinolin-6-carbaldehyd hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Als Vorläufer für die Entwicklung pharmazeutischer Wirkstoffe erforscht.
Industrie: In der Produktion von Farbstoffen, Pigmenten und anderen Spezialchemikalien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2,2,4,8-Tetramethyl-1,2-dihydrochinolin-6-carbaldehyd beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise als Inhibitor bestimmter Enzyme oder Rezeptoren wirken und biochemische Signalwege modulieren. Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, stabile Komplexe mit Zielmolekülen zu bilden, wodurch deren Aktivität verändert wird .
Wirkmechanismus
The mechanism of action of 2,2,4,8-Tetramethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby altering their activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 1,2,2,4-Tetramethyl-1,2-dihydrochinolin-6-carboxaldehyd
- 2,2,4,6-Tetramethyl-1,2-dihydrochinolin
- 1,2,2,4,6-Pentamethyl-1,2-dihydrochinolin
Einzigartigkeit
2,2,4,8-Tetramethyl-1,2-dihydrochinolin-6-carbaldehyd ist aufgrund seines spezifischen Substitutionsschemas am Chinolinring einzigartig, das ihm besondere chemische und physikalische Eigenschaften verleiht. Diese Einzigartigkeit macht es für spezielle Anwendungen in Forschung und Industrie wertvoll .
Eigenschaften
Molekularformel |
C14H17NO |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2,2,4,8-tetramethyl-1H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C14H17NO/c1-9-5-11(8-16)6-12-10(2)7-14(3,4)15-13(9)12/h5-8,15H,1-4H3 |
InChI-Schlüssel |
NONXHXCBFUWCQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC2=C1NC(C=C2C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11887087.png)







![1,4-Dimethyl-6,7,8,9-tetrahydro[1,2]oxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11887126.png)
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11887127.png)


![3-(chloromethyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B11887147.png)
